molecular formula C4H2Cl2N2 B052856 2,5-Dichloropyrimidine CAS No. 22536-67-0

2,5-Dichloropyrimidine

Cat. No. B052856
CAS RN: 22536-67-0
M. Wt: 148.98 g/mol
InChI Key: CEJAHXLRNZJPQH-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimidine (2,5-DCP) is an organic compound with a molecular formula of C4H2Cl2N2. It is a colorless solid and is soluble in water and ethanol. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 2,5-DCP is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other pyrimidines.

Scientific Research Applications

  • Labeling Biologically Active Compounds : Tran et al. (2011) synthesized [2-14C]2,5-dichloropyrimidine, a reagent useful in labeling biologically active compounds for hepatocyte transport studies, protein covalent binding, and metabolic profiling (Tran, Maxwell, Wu, & Bonacorsi, 2011).

  • Antiviral Activity : Colla et al. (1977) found that dichloropyrimidines, including this compound, exhibit antiviral activity against various RNA and DNA viruses, such as polio, coxsackie, vaccinia, and herpes simplex viruses (Colla, Marcialis, Flore, Sau, Garzia, & Loddo, 1977).

  • Synthesis of Medicinally Important Compounds : Deng and Mani (2006) described a synthesis route for medicinally important 4-aryl-5-pyrimidinylimidazoles, starting from 2,4-dichloropyrimidine, highlighting its role in drug development (Deng & Mani, 2006).

  • Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound derived from this compound, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Antibacterial Activity : Fellahi et al. (1995) synthesized pyrimidine derivatives including this compound, demonstrating significant antibacterial activity against human bacterial flora (Fellahi, Dubois, Mandin, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1995).

  • Amination of Polychloropyrimidines : Smith and Buchwald (2016) reported the regioselective amination of di- and trichloropyrimidines, including this compound, to produce 2-substituted aminopyrimidines, a process important in chemical synthesis (Smith & Buchwald, 2016).

  • Anti-HIV Activity : Vince and Hua (1990) developed a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, derived from 2-amino-4,6-dichloropyrimidine, as a potent and selective anti-HIV agent (Vince & Hua, 1990).

Safety and Hazards

2,5-Dichloropyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

2,5-Dichloropyrimidine has been identified as a useful reagent for labeling biologically active compounds for use in hepatocyte transport studies, protein covalent binding, and metabolic profiling . This suggests potential future directions in the development of new biologically active compounds.

Biochemical Analysis

properties

IUPAC Name

2,5-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAHXLRNZJPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343575
Record name 2,5-Dichloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22536-67-0
Record name 2,5-Dichloropyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyrimidine
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Record name 2,5-Dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5-dichloropyrimidine act as a covalent inhibitor, and what makes it unique?

A1: this compound exhibits its inhibitory action through a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues present in the active site of target proteins. [] This covalent binding mechanism differentiates it from many other inhibitors that bind reversibly. Specifically, research on the kinase MSK1 revealed that this compound derivatives target the cysteine residue Cys440 within the C-terminal kinase domain (CTKD). [] This covalent interaction leads to irreversible inhibition of the enzyme, offering potential for long-lasting pharmacological effects.

Q2: What is known about the structure of this compound and how it influences its reactivity?

A2: Gas-phase electron diffraction (GED) combined with ab initio calculations has provided detailed insights into the molecular structure of this compound. [] This data revealed key bond lengths and angles, such as the C(4)−C(5) bond length of 139.3(11) pm and the N(1)−C(6) bond length of 133.2(4) pm. [] The presence of two chlorine atoms, each adjacent to a nitrogen atom in the pyrimidine ring, significantly influences the molecule's reactivity. These chlorine atoms act as leaving groups, making the C2 and C5 positions susceptible to nucleophilic attack, a feature exploited in various cross-coupling reactions. []

Q3: Can you elaborate on the regioselectivity observed in cross-coupling reactions involving this compound?

A3: Interestingly, the regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the reaction conditions and the choice of catalyst system. [] While conventionally, halides adjacent to nitrogen are expected to be more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective coupling at the C4 position with high selectivity (∼10:1) over the C2 position. [] This remarkable selectivity control allows for the synthesis of previously inaccessible C4-substituted pyrimidines. Furthermore, "Jeffery" conditions, which are ligand-free, have been shown to enhance C4 selectivity in Suzuki coupling reactions, surpassing 99:1 selectivity. [] This finding further broadens the synthetic utility of this compound as a starting material for diversely substituted pyrimidine derivatives.

Q4: How can this compound be used in the development of radiolabeled compounds for biological studies?

A4: The synthesis of [2-14C]this compound represents a significant advancement in the development of radiolabeled compounds for various biological applications. [] This radiolabeled analogue is synthesized from [14C]urea through a five-step process involving a boronic acid intermediate. [] The availability of [2-14C]this compound with high specific activity (226.0 μCi/mg) and radiochemical purity (95.8%) allows for its incorporation into biologically active molecules. [] These radiolabeled molecules are invaluable tools for investigating hepatocyte transport mechanisms, analyzing protein covalent binding interactions, and conducting comprehensive metabolic profiling studies.

Q5: What are the advantages of utilizing flow and microwave chemistry in the synthesis of this compound derivatives?

A5: Flow and microwave chemistry have emerged as powerful techniques, offering distinct advantages in the synthesis of complex molecules, including this compound derivatives. [] For instance, these techniques have proven particularly useful in the preparation of protein kinase inhibitors CTx-0152960 and CTx-0294885. [] Notably, the application of flow chemistry streamlined the synthesis by circumventing the need for protecting groups, leading to greater efficiency. [] Additionally, microwave-assisted coupling reactions significantly reduced reaction times and enhanced overall yields. [] This integrated flow and microwave approach exemplifies a greener and more sustainable approach to synthesizing pharmaceutically relevant compounds.

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